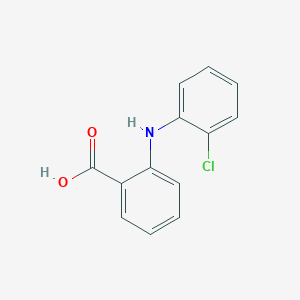

N-(2-Chlorophenyl)anthranilic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVQYVABOAOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504021 | |

| Record name | 2-(2-Chloroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10166-39-9 | |

| Record name | 2-(2-Chloroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(2-Chlorophenyl)anthranilic acid" molecular weight

This technical guide provides an in-depth analysis of N-(2-Chlorophenyl)anthranilic acid , a critical scaffold in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Focus: Molecular Weight, Physicochemical Properties, and Synthetic Characterization CAS Registry Number: 10166-39-9 (Generic/Isomer Specific) | Class: Fenamate NSAID Scaffold[1]

Executive Summary

This compound (Formula:

This guide details the precise molecular weight calculations, isotopic distributions relevant to analytical chemistry, and the causal link between its structure and synthetic protocols.

Molecular Weight & Physicochemical Profile[1][2][3][4][5][6][7][8]

Stoichiometric & Exact Mass Calculations

For high-precision applications (e.g., high-resolution mass spectrometry or HRMS), the "average" molecular weight is insufficient.[1] Researchers must distinguish between the Monoisotopic Mass (used for MS identification) and the Average Molecular Weight (used for molarity calculations).

| Metric | Value | Definition/Context |

| Formula | Core Fenamate Structure | |

| Average Molecular Weight | 247.68 g/mol | Weighted average of all natural isotopes.[1] Used for dosing and synthesis. |

| Monoisotopic Mass | 247.0400 g/mol | Calculated using predominant isotopes ( |

| Exact Mass ( | 249.0371 g/mol | The "M+2" peak in Mass Spec due to the heavy Chlorine isotope. |

Isotopic Distribution (The "Chlorine Signature")

In analytical workflows, the presence of Chlorine provides a distinct spectral fingerprint. Unlike Carbon or Nitrogen, Chlorine has a high natural abundance of its heavy isotope (

-

M+ Peak (247.04 Da): Represents molecules with

. -

M+2 Peak (249.04 Da): Represents molecules with

. -

Intensity Ratio: The height of the M+2 peak is approximately 32% of the M+ peak (roughly 3:1), serving as a diagnostic confirmation of the structure during LC-MS analysis.

Synthetic Pathway: The Ullmann-Goldberg Condensation[1]

The synthesis of this compound relies on the formation of a C-N bond between an aryl halide and an anthranilic acid derivative.[1] The classical method is the Ullmann-Goldberg condensation , which utilizes a copper catalyst to overcome the deactivation of the aryl rings.

Reaction Protocol

Objective: Synthesis of this compound via copper-catalyzed coupling.

Reagents:

-

Substrate A: 2-Chlorobenzoic acid (1.0 eq)

-

Substrate B: 2-Chloroaniline (1.1 eq) - Note: Excess used to drive equilibrium.[1]

-

Base: Potassium Carbonate (

, 2.0 eq) - Acts as an acid scavenger.[1] -

Catalyst: Copper powder (Cu) or Copper(I) Iodide (CuI) (0.05 eq).

-

Solvent: DMF (Dimethylformamide) or Diglyme (High boiling point required).

Step-by-Step Methodology:

-

Activation: Dissolve 2-Chlorobenzoic acid in DMF. Add

and stir at room temperature for 30 minutes to form the potassium salt (increased nucleophilicity). -

Coupling: Add 2-Chloroaniline and the Copper catalyst.

-

Reflux: Heat the mixture to 130-140°C under an inert atmosphere (

) for 12-16 hours. The high temperature is energetic enough to facilitate the oxidative addition of Copper into the Aryl-Cl bond. -

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold dilute HCl (1M). The product will precipitate as the free acid.

-

Purification: Recrystallize from Ethanol/Water to remove unreacted aniline and copper salts.

Synthetic Workflow Diagram

Figure 1: Step-wise Ullmann-Goldberg synthesis workflow for this compound.

Analytical Characterization & Validation

Validating the molecular weight and purity requires a dual-method approach: HPLC for purity and Mass Spectrometry for identity.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) [60:40 v/v].

-

Rationale: The acidic modifier ensures the carboxylic acid moiety (

) remains protonated, preventing peak tailing.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (characteristic absorption of the diphenylamine system).

Mass Spectrometry Logic

When analyzing the MS data, the "Molecular Weight" is confirmed not just by the base peak, but by the isotopic envelope.

-

Target Ion:

(Negative Mode ESI is preferred due to the carboxylic acid).[1] -

Expected m/z: 246.03 (Monoisotopic peak in negative mode).

-

Validation Check: Look for the

248.03 peak at ~30% intensity relative to the main peak. Absence of this pattern indicates de-chlorination or incorrect synthesis.

Analytical Logic Diagram

Figure 2: Analytical workflow ensuring purity and isotopic confirmation of the target molecule.

Biological Relevance (Pharmacokinetics)[1]

The molecular weight of this compound (247.68 Da) places it well within Lipinski’s Rule of 5 for oral drug candidates (MW < 500).[1]

-

Lipophilicity (LogP): ~3.5 to 4.0. The chlorine atom increases lipophilicity compared to the non-chlorinated analog, enhancing membrane permeability but potentially reducing aqueous solubility.

-

Mechanism: As a fenamate, it acts as a reversible inhibitor of Cyclooxygenase (COX) enzymes. The spatial arrangement of the two phenyl rings (twisted due to steric hindrance at the amine bridge) is critical for fitting into the hydrophobic channel of the COX active site.

References

-

PubChem. (n.d.).[2] Compound Summary: this compound (CAS 10166-39-9).[1][3] National Library of Medicine. Retrieved from [Link][1]

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles. Accounts of Chemical Research. Retrieved from [Link][1]

-

ChemGuide. (n.d.). Mass Spectra - The M+2 Peak (Chlorine Isotope Patterns). Retrieved from [Link]

Sources

Navigating the Solubility Landscape of N-(2-Chlorophenyl)anthranilic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in the Developmental Trajectory of Fenamates

N-(2-Chlorophenyl)anthranilic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), presents a compelling case study in the challenges and intricacies of pharmaceutical solubility.[1] As with its structural analogues such as mefenamic acid and meclofenamic acid, the therapeutic potential of this compound is intrinsically linked to its bioavailability, which is, in turn, governed by its solubility in aqueous and biological media.[2][3] Poor solubility is a recurrent theme among the fenamates, often leading to complexities in formulation, variable absorption, and challenges in achieving consistent therapeutic outcomes.[2][3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the solubility characteristics of this compound, even in the absence of extensive public domain data for this specific molecule. By leveraging data from structurally related compounds and established physicochemical principles, this guide will offer a robust framework for approaching the solubility assessment of this compound. We will delve into the theoretical underpinnings of its expected solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the critical interplay of its physicochemical properties.

Physicochemical Properties and Their Anticipated Impact on Solubility

Core Physicochemical Characteristics (Inferred and Comparative)

The solubility of a compound is dictated by a confluence of factors including its molecular weight, lipophilicity (logP), acidity (pKa), and crystal lattice energy.

| Property | Value (Predicted/Comparative) | Impact on Aqueous Solubility |

| Molecular Formula | C₁₃H₁₀ClNO₂ | - |

| Molecular Weight | 261.68 g/mol | Higher molecular weight can negatively impact solubility. |

| pKa (Predicted) | ~3.6 | As a carboxylic acid, it will be poorly soluble at low pH and increasingly soluble as the pH rises above the pKa due to ionization. A predicted pKa of 3.60 has been reported for the structurally similar N-(2-Amino-4-chlorophenyl)anthranilic acid. |

| logP (Predicted) | High | The presence of two aromatic rings and a chloro-substituent suggests significant lipophilicity, which generally corresponds to lower aqueous solubility. |

| Aqueous Solubility | Expected to be low | The parent compound, anthranilic acid, is sparingly soluble in water.[4][5] Fenamates, in general, are known for their poor water solubility.[2][3] A predicted solubility of 7.9E-3 g/L has been noted for N-(2-Amino-4-chlorophenyl)anthranilic acid. |

Theoretical Framework: Understanding the 'Why' Behind Poor Solubility

The molecular architecture of this compound provides clear indicators of its anticipated low aqueous solubility. The molecule possesses a significant hydrophobic surface area due to the two phenyl rings. The chlorine atom further enhances this lipophilicity. While the carboxylic acid and secondary amine groups offer potential for hydrogen bonding with water, the overall hydrophobic character of the molecule is expected to dominate, making it energetically unfavorable to dissolve in a polar solvent like water.

The pH of the aqueous medium will be a critical determinant of its solubility. At a pH below its pKa, the carboxylic acid group will be protonated and uncharged, further limiting its interaction with water molecules. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate anion, significantly increasing its aqueous solubility due to the ion-dipole interactions with water.

Caption: Interplay of physicochemical properties governing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the anticipated low and pH-dependent solubility, the shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Principle of the Shake-Flask Method

An excess of the solid compound is agitated in a specific solvent system at a constant temperature until the concentration of the dissolved compound in the supernatant reaches a constant value, indicating equilibrium.

Step-by-Step Experimental Workflow

-

Preparation of Solvent Systems:

-

Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 2, 4, 6, 7.4, 9). The choice of buffer components should be inert and not interact with the analyte.

-

Select a range of relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide).

-

-

Sample Preparation:

-

Add an excess of this compound to vials containing a known volume of each solvent system. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours). To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours).

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved compound from any remaining solid particles. This can be achieved by either:

-

Centrifugation: Centrifuge the aliquot at a high speed to pellet any suspended solids.

-

Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF). It is crucial to pre-rinse the filter with the solution to saturate any potential binding sites.

-

-

-

Quantification:

-

Dilute the clarified supernatant with a suitable mobile phase.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Analysis and Validation:

-

Calculate the solubility at each pH and in each organic solvent.

-

Confirm that the concentrations from the different time points (e.g., 24, 48, and 72 hours) are consistent. If they are not, equilibrium has not been reached, and the experiment should be continued for a longer duration.

-

The presence of undissolved solid in each vial at the end of the experiment must be visually confirmed.

-

Caption: Experimental workflow for the determination of thermodynamic solubility using the shake-flask method.

Comparative Solubility Data of Related Fenamates

While awaiting specific data for this compound, the solubility profiles of related fenamates can provide valuable context.

| Compound | Solvent | Solubility | Reference |

| Anthranilic Acid | Water (25°C) | 0.572 g/100 mL | [6] |

| Meclofenamic Acid Sodium Salt | Water | 50 mg/mL | [7] |

| Meclofenamic Acid Sodium Salt | Methanol | 50 mg/mL | [7] |

Note: The higher solubility of the meclofenamic acid sodium salt is due to its salt form.

Conclusion and Future Directions

The solubility of this compound is a critical parameter that will significantly influence its development as a therapeutic agent. Based on its chemical structure and the properties of the broader fenamate class, it is anticipated to be a poorly water-soluble, lipophilic compound with pH-dependent solubility. The provided shake-flask protocol offers a robust and validated method for accurately determining its thermodynamic solubility in various physiologically and pharmaceutically relevant media.

Future work should focus on generating precise experimental data for this compound to confirm these theoretical considerations. Investigating the impact of different polymorphic forms on solubility and exploring solubility enhancement strategies, such as salt formation, co-crystallization, or the use of amorphous solid dispersions, will be crucial next steps in its preclinical development.

References

-

Sciencemadness Wiki. (2020, June 30). Anthranilic acid. Retrieved from [Link]

-

Scribd. (n.d.). Anthranilic Acid Chemical Properties. Retrieved from [Link]

-

Reddit. (2025, March 10). Anthranilic acid (2-aminobenzoic acid) large needles from water. r/crystalgrowing. Retrieved from [Link]

-

Solubility of Things. (n.d.). Anthranilic acid. Retrieved from [Link]

-

PubMed. (1995, March). Some physicochemical properties of mefenamic acid. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Amino-4-chlorophenyl)anthranilic acid. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). N-PHENYLANTHRANILIC ACID AR MSDS. Retrieved from [Link]

-

Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Some Physicochemical Properties of Mefenamic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Meclofenamic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Fenamic acid. Retrieved from [Link]

-

ResearchGate. (2025, November 10). Structural details on the interaction of fenamates with lipid membranes. Retrieved from [Link]

-

PubChem. (n.d.). Mefenamic Acid. Retrieved from [Link]

Sources

- 1. Fenamic acid - Wikipedia [en.wikipedia.org]

- 2. Some physicochemical properties of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. reddit.com [reddit.com]

- 6. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. 甲氯芬那酸 钠盐 | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Characterization of N-(2-Chlorophenyl)anthranilic Acid: A Technical Guide

An In-Depth Technical Guide

Abstract

N-(2-Chlorophenyl)anthranilic acid is a derivative of N-phenylanthranilic acid (fenamic acid), a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs).[1] Accurate and unambiguous structural confirmation is paramount in drug discovery and quality control, necessitating a multi-faceted analytical approach. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS: 10166-39-9), covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, this document serves as an expert resource for researchers, analytical chemists, and drug development professionals, detailing not only the expected data but also the rationale behind the spectral features and the standardized protocols for their acquisition.

Molecular Structure and Analytical Rationale

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of an anthranilic acid moiety linked via a secondary amine to a 2-chlorophenyl group. This structure presents several key features for spectroscopic interrogation: two distinct aromatic rings with different substitution patterns, a carboxylic acid group, a secondary amine linkage, and a C-Cl bond. Each of these components yields characteristic signals in NMR, IR, and MS, allowing for a confident and complete structural elucidation.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous assignment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, amine, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups (like -COOH and -Cl) causing downfield shifts for nearby protons.

Predicted ¹H NMR Data:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet (br s) | Highly deshielded, acidic proton. Often exchanges with trace water, leading to broadening. |

| Amine (-NH-) | 9.0 - 10.0 | Broad Singlet (br s) | Deshielded by adjacent aromatic rings. Broadening due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. Similar N-H protons in related structures appear around 9.3 ppm.[1] |

| Aromatic (Ar-H) | 6.8 - 8.2 | Multiplets (m) | A complex region with 8 distinct protons. Protons on the anthranilic acid ring will show different splitting patterns from those on the 2-chlorophenyl ring. The proton ortho to the -COOH group is expected at the most downfield end (~8.0-8.2 ppm). |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of 13 distinct signals would confirm the proposed structure.

Predicted ¹³C NMR Data:

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

|---|---|---|

| Carboxylic Acid (-C OOH) | 168 - 175 | Characteristic downfield shift for a carbonyl carbon in a carboxylic acid. Similar ester derivatives show this peak at ~174 ppm.[1] |

| Aromatic (C-NH, C-COOH, C-Cl) | 140 - 150 | Quaternary carbons attached to heteroatoms are significantly deshielded. |

| Aromatic (C-H) | 115 - 138 | Aromatic CH carbons appear in this standard range. The specific shifts depend on the electronic effects of the substituents. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for this class of compounds and for its ability to allow observation of exchangeable protons (-COOH, -NH).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

-

-

Data Acquisition (¹H NMR):

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add at least 1024 scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ multiplet centered at δ 39.52 ppm.

-

Figure 3: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: MS Data Acquisition (EI)

-

Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. Ionize the gaseous molecules using a standard electron beam of 70 eV.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific arrangement of substituents on the aromatic rings. IR spectroscopy provides rapid verification of essential functional groups, including the carboxylic acid, secondary amine, and C-Cl bond. Finally, mass spectrometry confirms the molecular weight and provides definitive evidence for the presence of a single chlorine atom through its characteristic isotopic pattern. By following the detailed protocols and using the predictive data in this guide, researchers can confidently verify the structure and purity of this important pharmaceutical precursor.

References

-

SpectraBase. (n.d.). N-(2-amino-4-chlorophenyl)anthranilic acid. Retrieved February 1, 2026, from [Link]

-

Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2270-2276. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). Anthranilic Acid. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). Absorption spectra of anthranilic acid. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). N-(2-Amino-4-chlorophenyl)anthranilic acid. Retrieved February 1, 2026, from [Link]

-

NIST. (n.d.). Anthranilic acid, n-[(2-chloroethyl)nitrosocarbamoyl]-. Retrieved February 1, 2026, from [Link]

-

Al-Joboury, M. I. (2011). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Journal of Al-Nahrain University, 14(1), 59-66. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 2-((3-Chlorophenyl)amino)benzoic acid. Retrieved February 1, 2026, from [Link]

-

Chemsrc. (n.d.). Clofenamic acid. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Retrieved February 1, 2026, from [Link]

-

LookChem. (n.d.). Cas 118-91-2,o-Chlorobenzoic acid. Retrieved February 1, 2026, from [Link]

-

Amerigo Scientific. (n.d.). N-(2-Amino-4-chlorophenyl)anthranilic acid (97%). Retrieved February 1, 2026, from [Link]

-

MassBank. (2009). Anthranilic acid. Retrieved February 1, 2026, from [Link]

-

Al-Hamdani, A. A., & Al-Khafaji, N. J. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Journal of the Serbian Chemical Society, 87(3), 295-308. Retrieved February 1, 2026, from [Link]

-

El-Sherif, A. A., et al. (2021). Aniline-co-o-anthranilic Acid Copolymer-Chitosan/Ag@AgCl Nanohybrid as a Carrier for (E)-N′-(Pyridin-2-ylmethylene) Hydrazinecarbothiohydrazide Release and Antimicrobial Activity. ACS Omega, 6(34), 22285–22300. Retrieved February 1, 2026, from [Link]

-

Senthil Kumar, K., & Jayaseelan, P. (2013). Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. Scholars Journal of Chemistry, 3(2-A), 43-46. Retrieved February 1, 2026, from [Link]

-

NICODOM Ltd. (2012). IS NIR Spectra. Retrieved February 1, 2026, from [Link]

Sources

"N-(2-Chlorophenyl)anthranilic acid" crystal structure

An In-Depth Technical Guide to the Crystal Structure of N-(2-Chlorophenyl)anthranilic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of this compound, a molecule of interest in pharmaceutical research due to its relation to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the solid-state structure of this and related active pharmaceutical ingredients (APIs) is paramount for controlling drug efficacy, stability, and bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into structural determination and analysis.

Introduction: The Significance of Solid-State Structure

This compound belongs to the family of N-aryl anthranilic acids, the parent structures for fenamate NSAIDs. The therapeutic action of these molecules is intrinsically linked to their three-dimensional shape. However, in the solid state, both the conformation of the individual molecule and the arrangement of molecules into a crystal lattice can vary significantly. This phenomenon, known as polymorphism, can profoundly impact critical pharmaceutical properties including solubility, dissolution rate, and manufacturing consistency. Therefore, a thorough characterization of the crystal structure is not merely an academic exercise but a foundational requirement for robust drug development.

Molecular Conformation and Isomerism

The this compound molecule is characterized by two key components: an anthranilic acid moiety and a 2-chlorophenyl ring, connected by a secondary amine bridge. The primary source of conformational flexibility is the rotation around the C-N bonds linking the two aromatic rings. This results in a variable dihedral angle between the planes of the phenyl rings.

Studies on analogous compounds, such as tolfenamic acid, have demonstrated that different polymorphs can "trap" the molecule in distinct conformations. For instance, two polymorphs of tolfenamic acid exhibit significantly different interplanar angles of 46° and 73°, respectively.[1][2] This conformational isomerism is dictated by the minimization of steric hindrance and the optimization of intermolecular interactions within the crystal lattice.[2] For this compound, the chlorine substituent on the ortho position introduces specific steric and electronic effects that influence the preferred molecular conformation in the solid state.

Crystallography and the Phenomenon of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Each polymorph possesses a distinct crystal lattice arrangement and, consequently, different physicochemical properties. For N-aryl anthranilic acids, polymorphism is a well-documented characteristic, driven by the molecule's conformational flexibility and the potential for various strong and weak intermolecular interactions.[3][4]

The definitive repository for crystallographic information is the Cambridge Structural Database (CSD), which archives over a million small-molecule organic and organometallic crystal structures.[5][6] A search of the CSD is the authoritative first step to determine if the crystal structure of this compound or its polymorphs has been previously determined and published.

Experimental Determination of Crystal Structure

The elucidation of a crystal structure is a multi-step process that begins with synthesis and culminates in high-resolution diffraction analysis. Each step is critical for obtaining a reliable and accurate structural model.

Synthesis and Single Crystal Growth

A robust synthesis is the prerequisite for obtaining high-purity material for crystallization. The Ullmann condensation is a well-established and effective method for preparing N-aryl anthranilic acids.[7][8]

Protocol: Synthesis via Ullmann Condensation

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2-chloroaniline (1.2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper(I) oxide or copper powder.

-

Solvent and Reflux: Add a suitable high-boiling solvent, such as N,N-dimethylformamide (DMF) or use an excess of the aniline as the solvent. Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling, pour the reaction mixture into a vigorously stirred solution of concentrated hydrochloric acid and water. This will precipitate the crude product.

-

Purification: Filter the crude solid, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield purified this compound.[9] The use of activated carbon during recrystallization can help remove colored impurities.[7][9]

Protocol: Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction. The goal is to allow molecules to order themselves slowly into a defect-free lattice.

-

Solvent Selection: Screen a range of solvents (e.g., acetone, ethanol, ethyl acetate, acetonitrile, toluene) for moderate solubility of the purified compound. An ideal solvent dissolves the compound when hot but shows limited solubility at room temperature.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent at room temperature. Loosely cover the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting the growth of well-ordered crystals over days or weeks.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature. Insulate the container (e.g., by placing it in a dewar flask filled with hot water) to ensure a very slow cooling rate. This minimizes rapid precipitation and encourages the formation of fewer, larger crystals.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[10][11]

Workflow: From Crystal to Structure

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The geometry and intensity of the diffracted beams are directly related to the arrangement of atoms in the crystal lattice according to Bragg's Law (nλ = 2d sinθ).[10]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Self-Validating Protocol for SCXRD:

-

Data Collection: A high degree of data completeness and redundancy is crucial. Collecting data over a full sphere of reflection ensures that symmetry-equivalent reflections can be averaged, improving the signal-to-noise ratio and providing an internal check on data quality (R_int).

-

Structure Refinement: The model is refined against the experimental data to minimize the difference between observed and calculated structure factors. Key statistical indicators of a successful refinement include a low R1 value (typically < 0.05 for high-quality data) and a Goodness-of-Fit (GOOF) value close to 1.0. These metrics provide a quantitative measure of the model's accuracy.

Analysis of the Crystal Structure

The final output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates, unit cell parameters, and other essential data.

Unit Cell and Molecular Packing

The analysis begins with the determination of the unit cell—the smallest repeating unit of the crystal lattice—and the space group, which describes the symmetry elements within the cell. The relationship between molecular conformation and the resulting crystal packing is fundamental to understanding polymorphism.

Caption: Interplay between conformation, interactions, and properties.

Intermolecular Interactions

The stability of the crystal lattice is governed by a network of non-covalent interactions. For this compound, several key interactions are anticipated:

-

Carboxylic Acid Dimer: The most common and robust supramolecular synthon is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[3]

-

N-H···O Hydrogen Bonds: The secondary amine can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, often forming chains or tapes that link the primary dimers.

-

Weak Interactions: The structure is further stabilized by a combination of weaker C-H···O, C-H···π, and π···π stacking interactions between the aromatic rings.[12] The chlorine atom can participate in C-H···Cl or halogen bonding, further directing the crystal packing.[13] Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these varied intermolecular contacts.[13]

Representative Crystallographic Data

The following table summarizes the type of data obtained from a successful SCXRD experiment. The values provided are illustrative and representative of a typical N-aryl anthranilic acid structure.

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₁₃H₁₀ClNO₂ | The elemental composition of the molecule. |

| Formula Weight | 247.68 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic). |

| Space Group | P2₁/c | The symmetry of the crystal lattice. |

| a, b, c [Å] | a = 8.5, b = 12.0, c = 10.5 | The dimensions of the unit cell. |

| α, β, γ [°] | α = 90, β = 98.5, γ = 90 | The angles of the unit cell. |

| Volume [ų] | 1058 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.55 g/cm³ | The calculated density of the crystal. |

| R1 [I > 2σ(I)] | 0.045 | A measure of the agreement between the model and the experimental data. |

| wR2 (all data) | 0.115 | A weighted measure of agreement for all reflection data. |

| Goodness-of-Fit (GOOF) | 1.03 | An indicator of the quality of the refinement; should be close to 1. |

Conclusion

The crystal structure of this compound is a critical determinant of its physical and pharmaceutical properties. A comprehensive analysis, grounded in meticulous synthesis, controlled crystallization, and high-resolution single-crystal X-ray diffraction, is essential. This guide outlines the authoritative methodologies and analytical frameworks required to fully elucidate and understand its solid-state behavior. The potential for polymorphism necessitates a rigorous experimental approach to ensure that the stable and desired crystalline form is identified and consistently produced, thereby guaranteeing the safety, stability, and efficacy of any potential drug product.

References

-

Andersen, K. V., Larsen, S., Alhede, B., Gelting, N., & Buchardt, O. (1989). Characterization of two polymorphic forms of tolfenamic acid, N-(2-methyl-3-chlorophenyl)anthranilic acid: their crystal structures and relative stabilities. J. Chem. Soc., Perkin Trans. 2, 1443-1447. [Link]

-

Royal Society of Chemistry. (1989). Characterization of Two Polymorphic Forms of Tolfenamic Acid, N-(2-Methyl-3-chlorophenyl)anthranilic Acid. RSC Publishing. [Link]

-

Thakur, A., et al. (2009). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Organic Letters, 11(10), 2141-2144. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-Amino-4-chlorophenyl)anthranilic acid. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Effect of Homologation on the Polymorphism of Anthranilic Acids. [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

-

Goud, N. R., et al. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design, 22(5), 3235–3251. [Link]

-

PrepChem.com. (n.d.). Synthesis of Step A -- N-phenyl-anthranilic acid. [Link]

-

University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. [Link]

-

CAS Common Chemistry. (n.d.). N-(2-Amino-4-chlorophenyl)anthranilic acid. [Link]

-

Organic Syntheses. (n.d.). Acridone. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. [Link]

-

Allen, F. H., & Kennard, O. (1993). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology, 98(3), 317-323. [Link]

-

Pellón, R. F., et al. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 36(15), 2199-2205. [Link]

-

Sharma, V., et al. (2022). X-Ray Crystal Structure Analysis of N'-Acetyl-N'-Phenyl-2-Naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]

Sources

- 1. Characterization of two polymorphic forms of tolfenamic acid, N-(2-methyl-3-chlorophenyl)anthranilic acid: their crystal structures and relative stabilities - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Characterization of two polymorphic forms of tolfenamic acid, N-(2-methyl-3-chlorophenyl)anthranilic acid: their crystal structures and relative stabilities - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. mdpi.com [mdpi.com]

- 12. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

- 13. Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The Pleiotropic Mechanisms of N-(2-Chlorophenyl)anthranilic Acid (Tolfenamic Acid)

Executive Summary

N-(2-Chlorophenyl)anthranilic acid , pharmacologically known as Tolfenamic Acid (TA) , is a fenamate-class non-steroidal anti-inflammatory drug (NSAID).[1] While historically categorized solely as a cyclooxygenase (COX) inhibitor for migraine and acute pain, recent proteomic and transcriptomic profiling has revealed a distinct, non-canonical mechanism: the targeted degradation of Specificity Protein 1 (Sp1).

This guide dissects the compound's dual mechanism of action:[2][3]

-

Canonical: Preferential COX-2 inhibition via a unique "inverted binding" mode that confers substrate selectivity.[4]

-

Non-Canonical: Promotion of Sp1 degradation via the ubiquitin-proteasome pathway, driving downstream therapeutic effects in neurodegeneration (Alzheimer's) and oncology.

Part 1: Chemical & Pharmacological Profile[5][6]

| Property | Specification | Clinical Relevance |

| IUPAC Name | 2-[(2-Chloro-3-methylphenyl)amino]benzoic acid | Core fenamate scaffold. |

| Molecular Weight | 261.7 g/mol | Small molecule; high oral bioavailability. |

| Lipophilicity (LogP) | ~5.3 | High CNS Penetration: Critical for its efficacy in migraine and potential utility in Alzheimer's disease. |

| pKa | 3.9 (Carboxylic acid) | Ionized at physiological pH; binds plasma proteins (albumin). |

Part 2: Canonical Mechanism – Substrate-Selective COX Inhibition

Unlike traditional NSAIDs that indiscriminately block the cyclooxygenase channel, Tolfenamic Acid exhibits preferential COX-2 selectivity and a unique "substrate-selective" inhibition profile.

The "Inverted Binding" Topology

Crystallographic studies reveal that fenamates, including Tolfenamic Acid, bind within the COX-2 channel in an inverted orientation compared to arachidonic acid.

-

Interaction: The carboxylate group of TA interacts with Tyr-385 and Ser-530 at the apex of the COX channel.[4]

-

Consequence: This binding mode quenches tyrosyl radicals essential for catalysis. Crucially, this inhibition is often substrate-selective , potently blocking the oxygenation of endocannabinoids (like 2-arachidonoylglycerol) while potentially sparing arachidonic acid oxygenation under specific peroxide tones. This nuance suggests a mechanism for modulating neuroinflammation without complete suppression of homeostatic prostaglandins.

Quantitative Potency Data (IC50)

Data synthesized from canine monocyte/macrophage assays and human recombinant enzyme panels.

| Target Isoform | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Mechanistic Outcome |

| COX-1 | ~3.0 - 75.0 | -- | Sparing of gastric mucosal protection (relative to non-selective NSAIDs). |

| COX-2 | 0.1 - 0.2 | 15 - 375x | Potent reduction of inducible inflammatory prostaglandins (PGE2). |

Pathway Visualization: The Arachidonic Cascade

Figure 1: Canonical anti-inflammatory pathway showing preferential inhibition of the inducible COX-2 isoform by Tolfenamic Acid.[5][6]

Part 3: Non-Canonical Mechanism – Sp1 Degradation & Neuroprotection

The distinguishing feature of Tolfenamic Acid among NSAIDs is its ability to modulate the Specificity Protein 1 (Sp1) transcription factor. Sp1 is frequently overexpressed in neurodegenerative diseases (AD) and certain cancers (pancreatic), driving the transcription of pathogenic proteins.

Mechanism of Sp1 Downregulation

Tolfenamic Acid does not merely block Sp1 binding to DNA; it accelerates the proteasomal clearance of the protein.

-

Ubiquitination: TA treatment enhances the ubiquitination of Sp1.

-

Proteasomal Targeting: The ubiquitinated Sp1 is recognized and degraded by the 26S proteasome.

-

Transcriptional Silencing: Reduced nuclear Sp1 levels lead to downregulation of Sp1-dependent genes.

Therapeutic Targets Downstream of Sp1[9]

-

Alzheimer's Disease (AD):

-

Oncology:

-

Survivin & VEGF: Sp1 regulates these survival and angiogenic factors. TA treatment sensitizes cancer cells to apoptosis by depleting them.

-

Pathway Visualization: The Sp1-AD Axis

Figure 2: The disease-modifying mechanism of Tolfenamic Acid in Alzheimer's pathology via Sp1 degradation.

Part 4: Experimental Protocols

Protocol A: Validation of Sp1 Degradation (Western Blot)

Use this protocol to verify the non-canonical mechanism in cellular models (e.g., Panc-1 or SH-SY5Y).

-

Cell Seeding: Plate cells at

cells/well in 6-well plates. Allow attachment for 24 hours. -

Treatment:

-

Dissolve Tolfenamic Acid in DMSO (Stock: 100 mM).

-

Treat cells with TA at 50 µM for 48 hours .

-

Control: Vehicle (DMSO < 0.1%).

-

-

Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors (PMSF, aprotinin).

-

Quantification: Determine protein concentration via BCA assay. Load 20–40 µg of protein per lane.

-

Immunoblotting:

-

Primary Antibody: Anti-Sp1 (1:1000 dilution).

-

Loading Control: Anti-

-actin or Anti-GAPDH.

-

-

Result Interpretation: A successful assay will show a >60% reduction in Sp1 band intensity in TA-treated lanes compared to control, confirming proteasomal degradation.

Protocol B: COX Isoform Selectivity Assay

Use this to determine the IC50 ratio for COX-2 vs COX-1.

-

System: Canine monocyte/macrophage cell lines (or human whole blood assay).

-

Induction (COX-2): Incubate cells with Lipopolysaccharide (LPS, 10 µg/mL) for 24 hours to induce COX-2 expression.

-

Note: Non-induced cells constitutively express COX-1.[10]

-

-

Inhibitor Incubation: Add Tolfenamic Acid (range: 0.001 µM to 10 µM) for 30 minutes.

-

Substrate Addition: Add Arachidonic Acid (10 µM) for 15 minutes.

-

Measurement: Terminate reaction. Measure PGE2 levels in the supernatant using a specific Enzyme Immunoassay (EIA).

-

Calculation: Plot log(concentration) vs. % inhibition. Calculate IC50 for LPS-induced (COX-2) vs. non-induced (COX-1) wells.

References

-

Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Tolfenamic acid interrupts the de novo synthesis of the β-amyloid precursor protein and lowers amyloid beta via a transcriptional pathway. Source:[7][9] PubMed URL:[3][11][Link]

-

Tolfenamic acid inhibits GSK-3β and PP2A mediated tau hyperphosphorylation in Alzheimer's disease models. Source: PubMed Central URL:[Link]

-

Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by carprofen and other nonsteroidal anti-inflammatory drugs. Source: American Journal of Veterinary Research URL:[12][Link][13][14]

-

Tolfenamic acid and pancreatic cancer growth, angiogenesis, and Sp protein degradation. Source: Journal of the National Cancer Institute URL:[3][Link][13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of the Ubiquitously Expressed Transcription Factor Sp1 in Tissue-specific Transcriptional Regulation and in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]

- 7. Tolfenamic acid interrupts the de novo synthesis of the β-amyloid precursor protein and lowers amyloid beta via a transcriptional pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tolfenamic Acid Derivatives: A New Class of Transcriptional Modulators with Potential Therapeutic Applications for Alzheimer's Disease and Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. dvm360.com [dvm360.com]

- 11. Tolfenamic acid inhibits GSK-3β and PP2A mediated tau hyperphosphorylation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note & Protocol: Ullmann Condensation for the Synthesis of N-(2-Chlorophenyl)anthranilic Acid

This document provides an in-depth technical guide for the synthesis of N-(2-Chlorophenyl)anthranilic acid, a key intermediate in the production of various pharmaceuticals. The protocol is centered on the Ullmann condensation, a robust and versatile copper-catalyzed cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a detailed rationale behind the selection of reagents and reaction conditions to ensure reproducibility and high-yield outcomes.

Introduction: The Significance of N-Aryl Anthranilic Acids

N-aryl anthranilic acids are a critical class of compounds in medicinal chemistry. Specifically, this compound serves as a direct precursor to several acridone and acridine derivatives, which are investigated for their biological activities.[1] The Ullmann condensation, first reported by Fritz Ullmann in 1903, remains a cornerstone for the formation of carbon-nitrogen (C-N) bonds, providing a powerful tool for accessing these valuable molecular scaffolds.[1] While classical Ullmann reactions were often hampered by harsh conditions—requiring high temperatures and stoichiometric amounts of copper—modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions with greater efficiency and broader substrate scope.[2][3][4]

This guide focuses on a modified Ullmann protocol optimized for the coupling of 2-chlorobenzoic acid and anthranilic acid, addressing the specific challenges associated with the use of a less reactive aryl chloride.

The Ullmann Condensation: Mechanistic Overview

The Ullmann N-arylation is a copper-catalyzed nucleophilic aromatic substitution.[5] While the precise mechanism has been a subject of extensive study, a widely accepted catalytic cycle involves Cu(I) and Cu(III) intermediates.[6][7] Understanding this cycle is paramount for rationally optimizing reaction conditions.

The Catalytic Cycle consists of three primary steps:

-

Formation of the Copper(I) Amide Complex: The reaction is initiated by the deprotonation of the amine (anthranilic acid) by a base, followed by coordination to the Cu(I) catalyst. The presence of the ortho-carboxylic acid group in anthranilic acid can play a crucial role, potentially acting as an ancillary ligand that stabilizes the copper complex and facilitates the subsequent steps.[3]

-

Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) amide complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides. This step forms a transient, high-valent Cu(III) intermediate.[5][7]

-

Reductive Elimination: The Cu(III) complex undergoes reductive elimination to form the desired C-N bond of the N-aryl anthranilic acid product, regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.[5][7]

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Critical Parameters and Experimental Causality

The success of the Ullmann condensation hinges on the careful selection of several key parameters. The choices outlined below are based on established principles for overcoming the low reactivity of aryl chlorides.

-

Copper Catalyst Source: The active catalytic species is generally considered to be Cu(I).[8] While elemental copper powder or Cu(II) salts can be used, they require in situ reduction, which can lead to variable reaction rates. Using a Cu(I) salt, such as Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) , provides a direct source of the active catalyst, leading to more consistent results. For this synthesis, CuI is recommended due to its proven efficacy.[3][8]

-

The Role of the Base: A base is essential for deprotonating the nitrogen nucleophile. The choice of base affects both the reaction rate and yield.

-

Strong, non-nucleophilic bases are preferred. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[8] Cs₂CO₃ is often superior due to its higher solubility in organic solvents, but K₂CO₃ is a more cost-effective alternative that provides excellent results in this system. The base also neutralizes the HCl generated during the reaction.

-

-

Solvent Selection: The solvent must be polar to dissolve the reactants and the copper catalyst complex, and it must have a high boiling point to accommodate the required reaction temperatures.[4] Dimethylformamide (DMF) is an excellent solvent for this purpose, facilitating the reaction at temperatures around 120-130 °C.[4][9] Its ability to coordinate with the copper ion can also be beneficial.

-

Temperature Control: Traditional Ullmann reactions often required temperatures exceeding 200 °C.[3][4] However, modern protocols operate at lower temperatures, typically in the 100-140 °C range.[8] For the coupling of an aryl chloride, a temperature of 120-130 °C provides a good balance between achieving a reasonable reaction rate and minimizing thermal decomposition of the starting materials and product.[9]

-

Ligand Acceleration (Optional but Recommended): While this reaction can proceed without a ligand due to the potential chelating effect of the substrates, the addition of a simple, inexpensive ligand can significantly improve reaction rates and yields. N,N'-Dimethylethylenediamine (DMEDA) or amino acids like L-proline are known to be effective ligands for copper, stabilizing the catalyst and facilitating the oxidative addition step.[5]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Reagent and Materials Table

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |

| 2-Chlorobenzoic Acid | 156.57 | 10 | 1.57 g | 1.0 |

| Anthranilic Acid | 137.14 | 12 | 1.65 g | 1.2 |

| Copper(I) Iodide (CuI) | 190.45 | 1 | 190 mg | 0.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20 | 2.76 g | 2.0 |

| Dimethylformamide (DMF) | - | - | 20 mL | - |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzoic acid (1.57 g, 10 mmol), anthranilic acid (1.65 g, 12 mmol), copper(I) iodide (190 mg, 1 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Causality Note: Using a slight excess of the amine component (anthranilic acid) can help drive the reaction to completion. Potassium carbonate is used in stoichiometric excess to ensure complete deprotonation of both the amine and carboxylic acid groups and to neutralize the generated acid.

-

-

Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Causality Note: Anhydrous solvent is recommended to prevent potential side reactions, such as the hydrolysis of the aryl halide, which can be promoted by the presence of water at high temperatures.[8]

-

-

Inert Atmosphere: Equip the flask with a reflux condenser and flush the entire system with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Causality Note: While not always strictly necessary for Ullmann reactions, an inert atmosphere prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state, ensuring catalyst longevity and reaction efficiency.

-

-

Heating and Reaction: Immerse the flask in a preheated oil bath at 125 °C. Stir the reaction mixture vigorously. The mixture will typically turn a deep green or brown color.

-

Causality Note: Vigorous stirring is crucial in heterogeneous mixtures to ensure efficient mass transfer between the solid base and the dissolved reactants.

-

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Withdraw a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate. A suitable eluent system is 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 12-24 hours.

-

Workup and Isolation: a. Once the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature. b. Slowly pour the dark reaction mixture into a beaker containing 200 mL of an ice-water mixture with stirring. c. Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3 (check with pH paper). This will protonate the carboxylate group of the product, causing it to precipitate. d. Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation. e. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts and residual DMF.

-

Purification: a. Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as an ethanol/water mixture. b. Dissolve the solid in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. c. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. d. Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive Catalyst (Cu(I) oxidized).2. Insufficient Temperature.3. Ineffective Base. | 1. Use a fresh bottle of CuI. Ensure the reaction is run under an inert atmosphere.[8]2. Incrementally increase the temperature to 130-140 °C. Ensure the thermometer is accurately measuring the internal reaction temperature.3. Switch to a stronger or more soluble base like Cs₂CO₃. Ensure the base used is anhydrous. |

| Reaction Stalls | 1. Catalyst deactivation.2. Substrate decomposition at high temperature over prolonged periods. | 1. Consider adding a ligand (e.g., 10-20 mol% DMEDA or L-proline) to stabilize the catalyst.[10]2. If the reaction is clean but slow, adding a fresh portion of the catalyst (e.g., 2-5 mol%) may restart the reaction. |

| Formation of Side Products | 1. Homocoupling of 2-chlorobenzoic acid.2. Decarboxylation of the product or starting material. | 1. This is less common with aryl chlorides but can occur. Using a ligand can often increase the rate of the desired cross-coupling over homocoupling.2. Avoid excessive temperatures (>150 °C). Ensure the reaction is not run for an unnecessarily long time after completion. |

| Difficult Purification | 1. Contamination with dark, tarry byproducts.2. Product is highly soluble in the recrystallization solvent. | 1. Before acidification, filter the cooled reaction mixture through a pad of Celite® to remove the copper catalyst and insoluble byproducts. Consider a charcoal treatment during recrystallization.2. Screen alternative recrystallization solvents (e.g., Toluene, Acetic Acid/Water). If recrystallization is ineffective, purification by column chromatography may be necessary. |

References

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. (Note: URL not available from search, providing general reference)

- Google Patents. (CN103420863A). Mefenamic acid short-process synthesis preparation and refining method.

-

ResearchGate. (2020). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

-

Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953. Retrieved from [Link]

- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. (Note: Specific URL not in search results, citing review)

-

ResearchGate. (2008). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. Retrieved from [Link]

- Google Patents. (CN106380414B). A kind of mefenamic acid and its synthesis technology.

-

ResearchGate. (2023). Design, Synthesis and Investigation of Mefenamic Acid Containing Thiazolidine-4-one. Retrieved from [Link]

-

Jones, G. O., Liu, P., Houk, K. N., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(18), 6497–6511. Retrieved from [Link]

-

Li, J. H., Liu, W. J., & Xie, Y. X. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5168–5179. Retrieved from [Link]

-

Sperotto, E., van Klink, G. P. M., & van Koten, G. (2011). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 1(1), 26-44. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

The Ullmann Condensation in Practice: A Detailed Guide to the Copper-Catalyzed Synthesis of N-(2-Chlorophenyl)anthranilic Acid

Introduction: The Significance of N-Arylanthranilic Acids

N-Arylanthranilic acids, also known as fenamic acids, represent a critical pharmacophore in medicinal chemistry. These compounds are the backbone of several non-steroidal anti-inflammatory drugs (NSAIDs) and are pivotal intermediates in the synthesis of various pharmaceuticals and fine chemicals.[1] The molecule of interest, N-(2-Chlorophenyl)anthranilic acid, is a valuable building block in drug discovery, with its structural motifs appearing in compounds with a range of biological activities. The synthesis of such diarylamine structures is most classically achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This application note provides an in-depth technical guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

The Heart of the Synthesis: Understanding the Ullmann Condensation

The Ullmann condensation is a cornerstone of C-N bond formation in organic synthesis, involving the reaction of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst.[2] In the synthesis of this compound, the reaction proceeds via the coupling of a halogenated benzoic acid with an aniline derivative. Two primary pathways can be envisioned: the reaction of 2-chlorobenzoic acid with 2-chloroaniline, or the reaction of anthranilic acid with 1,2-dichlorobenzene. For the purposes of this guide, we will focus on the more commonly employed and generally more efficient route: the condensation of 2-chlorobenzoic acid and 2-chloroaniline.

The mechanism of the Ullmann condensation has been a subject of extensive study, and while several pathways have been proposed, a generally accepted sequence involves the following key steps:

-

Formation of a Cu(I) species: The reaction is typically initiated by a Cu(I) salt, often generated in situ from a Cu(II) precursor or by the oxidative addition of the aryl halide to Cu(0).

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl halide (2-chlorobenzoic acid) to form an organocopper(III) intermediate.

-

Coordination and Deprotonation: The amine (2-chloroaniline) coordinates to the copper center, followed by deprotonation, often facilitated by a base, to form a copper(III)-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired this compound, regenerating the Cu(I) catalyst for the next cycle.

It is important to note that the exact mechanism can be influenced by the choice of ligands, solvent, and base, and the nature of the copper catalyst itself.[2]

Experimental Protocol: Synthesis of this compound

This protocol details a robust and reproducible method for the synthesis of this compound via a copper-catalyzed Ullmann condensation.

Materials and Reagents

| Reagent | Formula | MW | CAS No. | Purity | Supplier |

| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 118-91-2 | ≥98% | Sigma-Aldrich |

| 2-Chloroaniline | C₆H₆ClN | 127.57 | 95-51-2 | ≥98% | Sigma-Aldrich |

| Copper(I) iodide | CuI | 190.45 | 7681-65-4 | ≥98% | Sigma-Aldrich |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 37% | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | VWR |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | VWR |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Thermometer

-

Buchner funnel and filter flask

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow Diagram

Figure 1. A schematic overview of the experimental workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (10.0 g, 63.8 mmol), 2-chloroaniline (9.0 g, 70.2 mmol, 1.1 eq), anhydrous potassium carbonate (13.2 g, 95.7 mmol, 1.5 eq), and copper(I) iodide (0.61 g, 3.2 mmol, 0.05 eq).

-

Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

-

Flush the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation of the Cu(I) catalyst.

-

-

Ullmann Condensation Reaction:

-

With vigorous stirring, heat the reaction mixture to 140-150 °C using a heating mantle.

-

Maintain this temperature and continue stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

-

Work-up and Isolation:

-

After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

-

Pour the dark reaction mixture into a beaker containing 500 mL of ice-cold water.

-

Slowly acidify the aqueous mixture to pH 2-3 by adding concentrated hydrochloric acid with constant stirring. This step protonates the carboxylate to precipitate the product.

-

The crude product will precipitate as a solid. If an oil forms, continue stirring until it solidifies.

-

Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

-

Characterization of this compound

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

| Parameter | Expected Value/Observation |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 190-195 °C[3] |

| Yield | 60-75% (after purification) |

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 6.8-8.0 ppm). The NH and COOH protons will likely appear as broad singlets at lower fields (δ ~9.5 and ~13.0 ppm, respectively), which are exchangeable with D₂O.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should display signals corresponding to the aromatic carbons (δ 110-150 ppm) and the carboxylic acid carbonyl carbon (δ ~169 ppm).

-

FTIR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1670-1700 cm⁻¹), and C=C stretching vibrations of the aromatic rings (1450-1600 cm⁻¹).

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive catalyst (oxidized CuI)- Insufficient temperature- Presence of moisture | - Use fresh, high-purity CuI or activate copper powder before use.- Ensure the reaction temperature is maintained at 140-150 °C.- Use anhydrous solvent and ensure all glassware is thoroughly dried. |

| Formation of dehalogenated byproduct (2-aminobenzoic acid) | - Presence of a hydrogen source and reductive conditions. | - Ensure a strictly inert atmosphere (N₂ or Ar) to minimize side reactions. |

| Difficult purification | - Presence of colored impurities from copper salts. | - A charcoal treatment of the crude product solution before recrystallization can help remove colored impurities. A wash of the crude product with a dilute solution of a chelating agent like EDTA can also be effective. |

| Reaction stalls before completion | - Catalyst deactivation. | - In some cases, the addition of a ligand such as L-proline or 1,10-phenanthroline can stabilize the copper catalyst and improve yields and reaction times.[4] |

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Chlorobenzoic acid: Causes skin and serious eye irritation.[2] Avoid inhalation of dust.

-

2-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[5] May cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[6]

-

Copper(I) iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.

-

N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[2][5] All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The copper-catalyzed Ullmann condensation remains a powerful and versatile method for the synthesis of N-arylanthranilic acids. The protocol detailed herein provides a reliable and well-characterized route to this compound. By understanding the underlying mechanism, carefully controlling reaction conditions, and adhering to strict safety protocols, researchers can successfully synthesize this valuable compound for applications in drug discovery and development.

References

-

Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.

-

Loba Chemie. (2016). 2-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Loba Chemie. (2016). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]

-